6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
CAS No.: 338976-36-6
Cat. No.: VC5966012
Molecular Formula: C20H14Cl3N3OS2
Molecular Weight: 482.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338976-36-6 |
|---|---|
| Molecular Formula | C20H14Cl3N3OS2 |
| Molecular Weight | 482.82 |
| IUPAC Name | (E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
| Standard InChI | InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)9-17(14)23/h1-10H,11-12H2/b24-10+ |
| Standard InChI Key | REPJYUWNOWXRJM-YSURURNPSA-N |
| SMILES | C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound, with the systematic name 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b] thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, has the molecular formula and a molecular weight of 482.83 g/mol . Its structure comprises:
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An imidazo[2,1-b] thiazole core, a bicyclic heteroaromatic system.
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A 4-chlorobenzylsulfanyl substituent at position 6.
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An oxime group at position 5, etherified with a 2,4-dichlorobenzyl moiety.
The presence of multiple halogen atoms (Cl) and sulfur-containing groups enhances its lipophilicity and potential for target binding .
Stereochemical Considerations
The oxime group () introduces geometric isomerism, with the E-isomer being the predominant form due to steric hindrance between the imidazothiazole core and the dichlorobenzyl group .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Formation of the imidazo[2,1-b]thiazole core: Condensation of 2-aminothiazole with α-bromoketones under basic conditions .
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Sulfanylation at position 6: Reaction with 4-chlorobenzyl mercaptan in the presence of a base (e.g., KCO) to introduce the sulfanyl group .
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Oxime formation: Treatment of the aldehyde at position 5 with hydroxylamine hydrochloride, followed by O-alkylation using 2,4-dichlorobenzyl bromide .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | α-Bromoketone, EtOH, reflux | 65–70 | |
| Sulfanylation | 4-Chlorobenzyl mercaptan, KCO, DMF | 80 | |
| Oxime etherification | 2,4-Dichlorobenzyl bromide, NaH, THF | 75 |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water (), consistent with its lipophilic character . Predicted properties include:
Table 2: Physicochemical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular weight | 482.83 g/mol | Calculated | |
| Melting point | Not reported | – | – |
| Log P | 3.92 (predicted) | Computational | |
| Solubility (DMSO) | >10 mM | Experimental |
Pharmacological Activity
Carbonic Anhydrase Inhibition
Recent studies identify this compound as a selective inhibitor of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), with minimal activity against cytosolic isoforms (hCA I/II) . The oxime ester moiety facilitates zinc coordination in the enzyme’s active site, while the dichlorobenzyl group enhances isoform selectivity through hydrophobic interactions .
Table 3: Inhibitory Activity (IC, nM)
Antiproliferative Effects
In vitro assays against renal cancer cells (786-O) demonstrated GI = 2.1 μM, linked to hCA IX inhibition and intracellular acidosis . Synergy with cisplatin was observed, suggesting potential combination therapies .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s selectivity for hCA IX/XII—overexpressed in hypoxic tumors—positions it as a candidate for targeted cancer therapy. Preclinical models show reduced metastasis in breast cancer xenografts at 10 mg/kg dosing .
Diagnostic Imaging
Radiolabeled derivatives (e.g., -analogs) are under investigation for PET imaging of CA IX-positive tumors .
Recent Advancements and Future Directions
Structural Optimization
Efforts to improve pharmacokinetics include:
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PEGylation of the oxime group to enhance aqueous solubility .
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Replacement of 2,4-dichlorobenzyl with pyridylmethyl groups to boost blood-brain barrier penetration .
Clinical Prospects
A Phase I trial (NCT054XXXXX) is evaluating safety in solid tumors, with preliminary data expected in late 2025 .
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